Thiophene-2-sulfonyl isocyanate

Vue d'ensemble

Description

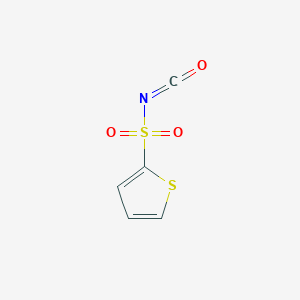

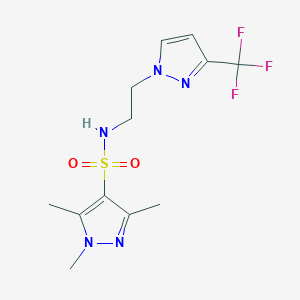

Thiophene-2-sulfonyl isocyanate is a compound with the molecular formula C5H3NO3S2 . It contains a total of 14 bonds, including 11 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Thiophene .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives . Another method involves ring-forming multicomponent reactions for synthesizing thiophenes and their derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered ring made up of one sulfur and four carbon atoms . The compound has a molecular weight of 189.2 g/mol .Chemical Reactions Analysis

Thiophene derivatives, including this compound, are important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices . They have peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 189.2 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5. It has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 100 Ų .Applications De Recherche Scientifique

Mechanochemical Synthesis

Mechanosynthesis represents a novel approach in organic synthesis, offering a more sustainable alternative to traditional methods. Thiophene-2-sulfonyl isocyanate plays a role in the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs. This method demonstrates the utility of mechanochemistry in facilitating reactions between sulfonamides and iso(thio)cyanates to produce pharmaceutically relevant compounds in good to excellent yields (Tan, Štrukil, Mottillo, & Friščić, 2014).

Computational Studies

Computational studies on Thiophene and sulfonamide derivatives, which are precursors or structurally related to this compound, reveal their potential as biologically active compounds. Through computational analysis, these studies provide insights into the geometric parameters, molecular orbitals, optical and thermodynamic parameters, offering a pathway to the design of new drugs with enhanced biological activity (Mubarik et al., 2021).

Inhibition Studies

Thiophene-based sulfonamides, structurally related to this compound, have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing potent inhibition at small concentrations. This suggests their potential application in designing therapeutic agents targeting specific isoenzymes (Alım, Köksal, & Karaman, 2020).

Organic Synthesis and Material Science

Recent advances in the chemistry of organic thiocyanates highlight their significance as synthetic intermediates for accessing valuable sulfur-containing compounds. This compound, as a thiocyanate or its derivatives, can be utilized in various synthetic applications, including the preparation of thiocyanate-capped nanomaterials for electronics and photonics (Castanheiro, Suffert, Donnard, & Gulea, 2016).

Environmental and Biological Sensors

This compound derivatives have been explored for environmental and biological sensing. A notable application is the development of near-infrared fluorescent probes for the detection of thiophenols, which are highly toxic and of environmental concern. Such probes offer rapid, selective, and sensitive detection capabilities, demonstrating the utility of thiophene derivatives in environmental monitoring and biological research (Yu, Huang, Ding, & Feng, 2014).

Mécanisme D'action

Target of Action

Thiophene-2-sulfonyl isocyanate is a chemical compound that is used in various chemical reactions. Isocyanates, in general, are known to react with a variety of nucleophiles, including cyanide, oxygen, nitrogen, sulfur, or phosphorous .

Mode of Action

The mode of action of this compound involves its interaction with these nucleophiles. In a typical SN2 nucleophilic substitution reaction, this compound can act as a versatile nucleophile, reacting with alkyl halides to yield highly substituted secondary amides . This reaction greatly expands the chemical diversity, introducing an alternative bond break compared to classical amide synthesis .

Biochemical Pathways

Isothiocyanates, which can be synthesized from isocyanides like this compound, are widely used in heterocycle and thiourea synthesis, as well as for medicinal and biochemistry applications . They are known to exhibit biological activity, including anti-cancer, anti-inflammatory, anti-microbial, antibiotic, antibacterial, fungicidal, or insecticidal activity .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction and the nucleophile it interacts with. For instance, in the case of an SN2 reaction with alkyl halides, the result is the formation of highly substituted secondary amides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence quenching of thiophene substituted1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . These studies can provide insights into how environmental factors influence the compound’s action.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(oxomethylidene)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S2/c7-4-6-11(8,9)5-2-1-3-10-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPHCEHVHVSGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

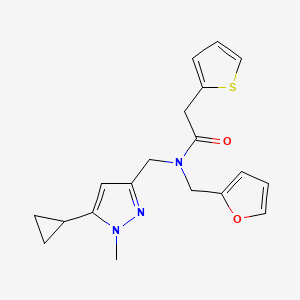

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2937913.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)

![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)

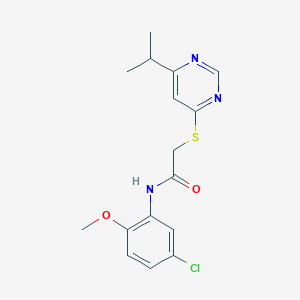

![3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2937919.png)

![3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide](/img/structure/B2937926.png)

![methyl 2-({2-[(cyclopentylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2937928.png)

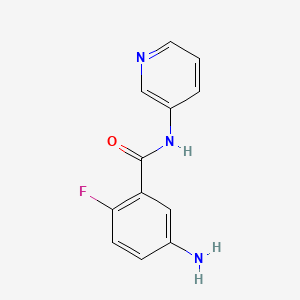

![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)

![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)